![molecular formula C11H7Cl B13139019 1-Chloro-1H-cyclobuta[de]naphthalene](/img/structure/B13139019.png)
1-Chloro-1H-cyclobuta[de]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1H-cyclobuta[de]naphthalene is an aromatic compound that belongs to the class of chlorinated naphthalenes It is characterized by the presence of a chlorine atom attached to the naphthalene ring, which is fused with a cyclobutene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-1H-cyclobuta[de]naphthalene can be synthesized through organometallic methodologies. One common approach involves the reaction of 1,8-dilithionaphthalene with dichloromethane. Another method includes the reaction of 1,8-bis(iodomagnesio)naphthalene with methylene bis(toluene-p-sulphonate) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-1H-cyclobuta[de]naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1H-cyclobuta[de]naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to the interaction of chlorinated aromatic compounds with biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-1H-cyclobuta[de]naphthalene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and the aromatic ring structure play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets involved are still under investigation and require further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloronaphthalene: Similar in structure but lacks the cyclobutene ring.
2-Chloronaphthalene: Another isomer with the chlorine atom at a different position.
1-Fluoronaphthalene: Contains a fluorine atom instead of chlorine.
1-Bromonaphthalene: Contains a bromine atom instead of chlorine.
Uniqueness
1-Chloro-1H-cyclobuta[de]naphthalene is unique due to the presence of the cyclobutene ring fused with the naphthalene ring, which imparts distinct chemical and physical properties compared to other chlorinated naphthalenes. This unique structure makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H7Cl |
|---|---|
Molekulargewicht |
174.62 g/mol |
IUPAC-Name |
2-chlorotricyclo[5.3.1.03,11]undeca-1(10),3,5,7(11),8-pentaene |
InChI |
InChI=1S/C11H7Cl/c12-11-8-5-1-3-7-4-2-6-9(11)10(7)8/h1-6,11H |
InChI-Schlüssel |
MENZIAHJUVRKBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(C3=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


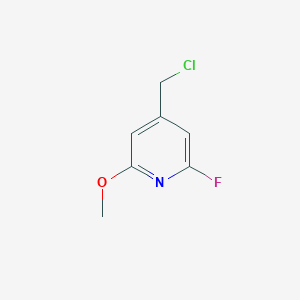
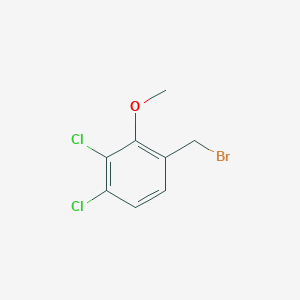
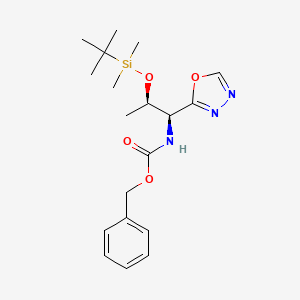

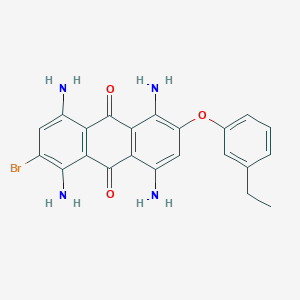
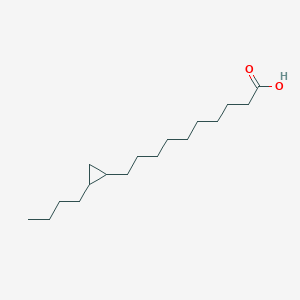
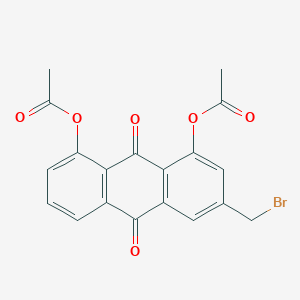
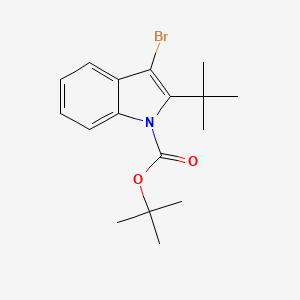
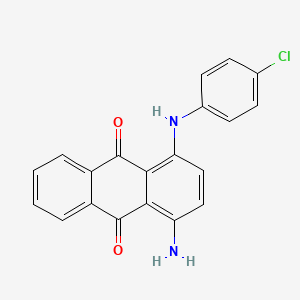
![Thieno[2,3-c]pyridine-6(5H)-carboxylicacid,2-[(2-aminoacetyl)amino]-3-(2-chlorobenzoyl)-4,7-dihydro-,ethylester](/img/structure/B13139013.png)

![2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile](/img/structure/B13139020.png)
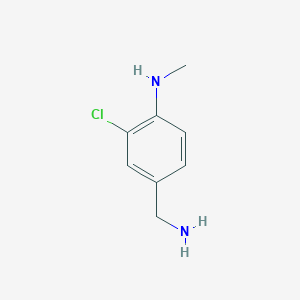
![6-[2-(4-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13139026.png)
